molecular formula C29H48O B10753402 Stigmastenone CAS No. 4736-55-4

Stigmastenone

Cat. No.: B10753402
CAS No.: 4736-55-4
M. Wt: 412.7 g/mol
InChI Key: RTLUSWHIKFIQFU-DALQDKCESA-N
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Description

Stigmastenone is a naturally occurring steroidal compound with the molecular formula C29H48O and a molecular weight of 412.6908 g/mol . It is a derivative of stigmasterol and is found in various plant sources. This compound is known for its biological activities and has been the subject of numerous scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmastenone can be synthesized through the oxidation of stigmasterol. The process typically involves the use of oxidizing agents such as chromic acid or potassium permanganate under controlled conditions . The reaction is carried out in an organic solvent like acetone or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the extraction of stigmasterol from plant sources, followed by its chemical oxidation. The extraction process includes solvent extraction, purification, and crystallization steps to isolate stigmasterol, which is then oxidized to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Stigmastenone undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of more oxidized derivatives.

    Reduction: Reduction of this compound can yield stigmasterol or other reduced forms.

    Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: More oxidized steroids.

    Reduction: Stigmasterol and other reduced steroids.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Stigmastenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of stigmastenone involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in metabolic and signaling pathways. For example, this compound has been shown to influence the PI3K/Akt signaling pathway , which plays a crucial role in cell growth and survival . Additionally, it can induce apoptosis in cancer cells by generating mitochondrial reactive oxygen species .

Comparison with Similar Compounds

Stigmastenone is structurally similar to other steroidal compounds such as:

    Stigmasterol: A precursor of this compound with similar biological activities.

    Sitosterol: Another plant sterol with comparable properties.

    Ergosterol: A fungal sterol with distinct biological functions.

Uniqueness

This compound is unique due to its specific oxidation state and the presence of a carbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

4736-55-4

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,19-22,24-27H,7,10-18H2,1-6H3/b9-8+/t20-,21-,22-,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

RTLUSWHIKFIQFU-DALQDKCESA-N

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C

melting_point

170 °C

physical_description

Solid

solubility

Very soluble in benzene, ethyl ether, ethanol
Soluble in the usual organic solvents

Origin of Product

United States

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